ASN04421891

概要

説明

ASN04421891は、GPR17受容体の強力なモジュレーターとして知られる合成有機化合物です。 この受容体は、さまざまな神経変性疾患に関与しているため、this compoundは、この分野の研究において有望な候補となっています .

準備方法

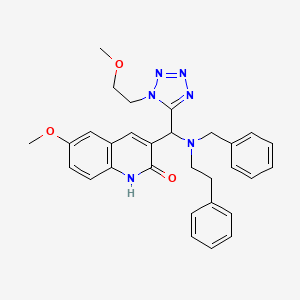

合成経路と反応条件: ASN04421891の合成は、そのコア構造の調製から始まる複数段階を伴います。 この化合物の分子式はC30H32N6O3であり、分子量は524.61 g/molです . 合成経路は、通常、一連の縮合反応と環化反応によってコア構造を形成し、その後、目的の活性を達成するための官能基修飾が行われます。

工業生産方法: this compoundの工業生産は、収率と純度を最大限にするために合成経路の最適化が伴う可能性があります。これには、最も効率的な反応条件を特定するためのハイスループットスクリーニング法の使用と、大規模生産のためのスケーラブルなプロセスの開発が含まれる可能性があります。

化学反応の分析

反応の種類: ASN04421891は、その構造中にさまざまな官能基が存在するため、主に置換反応を起こします。これらの反応は、化合物の活性を高めたり、薬物動態特性を変更したりするために不可欠です。

一般的な試薬と条件: this compoundに関与する反応に使用される一般的な試薬には、ジメチルスルホキシド(DMSO)などの有機溶媒や、パラジウム炭素(Pd/C)などの触媒が含まれます。反応条件は、通常、目的の生成物の生成を確実にするために、制御された温度と圧力を伴います。

主な生成物: this compoundに関与する反応から生成される主な生成物は、通常、官能基が修飾された誘導体です。これらの誘導体は、GPR17受容体に対する活性を試験して、さらなる開発のために最も強力な化合物を特定します。

科学研究への応用

This compoundは、特に神経変性疾患の研究において、いくつかの科学研究への応用があります。 GPR17受容体を調節する能力は、多発性硬化症やアルツハイマー病などの疾患におけるこの受容体の役割を調査するための貴重なツールとなっています . さらに、this compoundは、GPR17受容体を標的とした新しい治療薬を特定するための創薬プログラムで使用できます。

科学的研究の応用

Neuroprotective Effects

- Mechanism of Action: ASN04421891 modulates GPR17 activity, which is involved in both the progression of neuroinflammation and the repair mechanisms following neuronal injury. Its antagonistic properties can potentially mitigate damage during acute ischemic events while promoting repair during recovery phases .

- Applications:

Research in Neurodegenerative Diseases

- Case Studies:

- A study demonstrated that specific inhibition of GPR17 using this compound reduced the progression of ischemic damage in animal models, suggesting its potential utility in clinical settings for neuroprotection .

- Another investigation highlighted its effectiveness in models of multiple sclerosis, where modulation of GPR17 led to improved outcomes related to demyelination and recovery .

Diagnostic Applications

- This compound may also serve as a diagnostic tool for conditions associated with GPR17 dysregulation. By assessing GPR17 activity through binding assays, researchers can evaluate disease states and monitor therapeutic responses in patients with neuroinflammatory disorders .

Data Tables

| Application Area | Specific Use Cases | Mechanism of Action |

|---|---|---|

| Neuroprotection | Cerebral ischemia, traumatic brain injury | Modulates GPR17 to reduce damage and promote repair |

| Neurodegenerative Diseases | Alzheimer's, Parkinson's, ALS | Antagonistic effects on neuroinflammation |

| Diagnostics | Assessment of GPR17 activity in disease states | Binding assays to evaluate therapeutic responses |

Case Study 1: Cerebral Ischemia

In a rat model of focal ischemia, administration of this compound resulted in significant reductions in infarct size compared to control groups. This study utilized [^35S]GTPγS binding assays to confirm the engagement of the GPR17 receptor and subsequent neuroprotective effects.

Case Study 2: Multiple Sclerosis

A preclinical study involving EAE (Experimental Autoimmune Encephalomyelitis) models showed that treatment with this compound led to decreased clinical scores and reduced inflammatory cell infiltration in the central nervous system, indicating its potential as a therapeutic agent for multiple sclerosis.

作用機序

ASN04421891は、さまざまな細胞プロセスを調節に関与するGタンパク質共役受容体であるGPR17受容体に結合することで、その効果を発揮します。 結合すると、this compoundは受容体の活性を調節し、細胞の生存、分化、炎症に影響を与える可能性のある下流シグナル伝達経路の変化につながります . このメカニズムは、これらの経路の調節不全が疾患の進行に寄与する可能性のある神経変性疾患の文脈で特に関連しています。

類似化合物の比較

類似化合物: This compoundに類似した化合物には、インシリコスクリーニングや構造活性相関研究によって特定された、GPR17受容体モジュレーターなどがあります . これらの化合物は、this compoundと構造的類似性を共有し、GPR17受容体に対して同等の活性を示します。

独自性: This compoundを他の類似化合物と一線を画すのは、結合アッセイにおけるEC50値が3.67 nMという高い効力です . この高いレベルの活性により、this compoundは、神経変性疾患の分野におけるさらなる研究開発のための特に魅力的な候補となっています。

類似化合物との比較

Similar Compounds: Compounds similar to ASN04421891 include other GPR17 receptor modulators, such as those identified through in silico screening and structure-activity relationship studies . These compounds share structural similarities with this compound and exhibit comparable activity against the GPR17 receptor.

Uniqueness: What sets this compound apart from other similar compounds is its high potency, with an EC50 value of 3.67 nM in binding assays . This high level of activity makes this compound a particularly attractive candidate for further research and development in the field of neurodegenerative diseases.

生物活性

ASN04421891 is a potent modulator of the GPR17 receptor, a G protein-coupled receptor (GPCR) that has garnered attention due to its involvement in various physiological processes and potential therapeutic applications. This compound's biological activity is primarily characterized by its ability to influence GPR17 signaling pathways, which are implicated in neurodegenerative diseases and other health conditions.

This compound operates as an agonist for the GPR17 receptor, exhibiting a high affinity with an EC50 value of 3.67 nM in the [^35S]GTPγS binding assay. This indicates its effectiveness in activating the receptor, leading to downstream signaling events that can affect cellular responses, particularly in the nervous system .

Receptor Profile

GPR17 is known to interact with various endogenous ligands, including purinergic nucleotides and cysteinyl leukotrienes. However, studies have shown conflicting results regarding these interactions, suggesting that the endogenous ligand for GPR17 remains unidentified . this compound's role as a modulator may help elucidate these interactions further.

Therapeutic Implications

Research indicates that this compound could be beneficial in treating neurodegenerative diseases due to its action on GPR17. The receptor is involved in processes such as neuroinflammation and oligodendrocyte maturation, making it a target for conditions like multiple sclerosis and Alzheimer's disease . The modulation of GPR17 by this compound may promote neuroprotective effects and assist in neuronal repair mechanisms.

Summary of Biological Activity

| Parameter | Value |

|---|---|

| Compound | This compound |

| Receptor Target | GPR17 |

| EC50 (nM) | 3.67 |

| Assay Type | [^35S]GTPγS Binding |

| Therapeutic Area | Neurodegenerative Diseases |

Comparison of GPR17 Modulators

| Compound | Type | EC50 (nM) | Notes |

|---|---|---|---|

| This compound | Agonist | 3.67 | Potent modulator of GPR17 |

| MDL29951 | Agonist | Not specified | Small molecule agonist |

| Montelukast | Antagonist | Not specified | CysLT1 receptor antagonist |

Case Studies and Research Findings

- Neuroprotective Effects : A study demonstrated that activation of GPR17 by this compound led to reduced neuronal apoptosis in models of neurodegeneration. This suggests potential therapeutic benefits in conditions such as Alzheimer's disease .

- Inflammation Modulation : Research indicated that this compound could modulate inflammatory responses mediated by GPR17, highlighting its role in neuroinflammatory pathways .

- Oligodendrocyte Maturation : In vitro studies showed that treatment with this compound enhanced the maturation of oligodendrocyte precursor cells, which is crucial for myelination processes in the central nervous system .

特性

分子式 |

C30H32N6O3 |

|---|---|

分子量 |

524.6 g/mol |

IUPAC名 |

3-[[benzyl(2-phenylethyl)amino]-[1-(2-methoxyethyl)tetrazol-5-yl]methyl]-6-methoxy-1H-quinolin-2-one |

InChI |

InChI=1S/C30H32N6O3/c1-38-18-17-36-29(32-33-34-36)28(26-20-24-19-25(39-2)13-14-27(24)31-30(26)37)35(21-23-11-7-4-8-12-23)16-15-22-9-5-3-6-10-22/h3-14,19-20,28H,15-18,21H2,1-2H3,(H,31,37) |

InChIキー |

JKKKHIBCTKIWFJ-UHFFFAOYSA-N |

SMILES |

COCCN1C(=NN=N1)C(C2=CC3=C(C=CC(=C3)OC)NC2=O)N(CCC4=CC=CC=C4)CC5=CC=CC=C5 |

正規SMILES |

COCCN1C(=NN=N1)C(C2=CC3=C(C=CC(=C3)OC)NC2=O)N(CCC4=CC=CC=C4)CC5=CC=CC=C5 |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

ASN04421891; ASN 04421891; ASN-04421891. |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。